molecular formula C17H12N4O6 B11494987 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 66755-20-2

4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11494987
CAS No.: 66755-20-2
M. Wt: 368.30 g/mol
InChI Key: IMURLUBIDTVTPB-UHFFFAOYSA-N
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Description

4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is an organic compound characterized by its complex structure, which includes a pyrazolone core substituted with a 3,5-dinitrobenzoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Reduction: The major product would be the corresponding diamino derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone core with a 3,5-dinitrobenzoyl group, which imparts specific electronic and steric properties that can be exploited in various applications.

Properties

CAS No.

66755-20-2

Molecular Formula

C17H12N4O6

Molecular Weight

368.30 g/mol

IUPAC Name

4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3

InChI Key

IMURLUBIDTVTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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